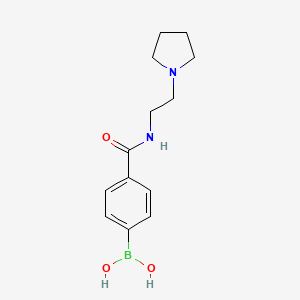
(4-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid: is a boronic acid derivative that features a pyrrolidine ring, an ethylcarbamoyl group, and a phenylboronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Attachment of the Ethylcarbamoyl Group: This step involves the reaction of the pyrrolidine derivative with an ethylcarbamoyl chloride under suitable conditions to form the ethylcarbamoyl-pyrrolidine intermediate.
Introduction of the Phenylboronic Acid Moiety: The final step involves the coupling of the ethylcarbamoyl-pyrrolidine intermediate with a phenylboronic acid derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the carbamoyl group, potentially leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of base and appropriate solvents.
Major Products:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The boronic acid moiety can act as an inhibitor of serine proteases and other enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound’s ability to inhibit enzymes and its structural versatility make it a potential candidate for drug development.
Industry:
Mechanism of Action
The mechanism of action of (4-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets, such as enzymes. The boronic acid moiety can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways .
Comparison with Similar Compounds
(4-((2-(Pyrrolidin-1-yl)ethyl)carbamoyl)phenyl)boronic acid hydrochloride: A hydrochloride salt form of the compound with similar properties.
Phenylboronic acid derivatives: Compounds with similar boronic acid moieties but different substituents on the phenyl ring.
Uniqueness:
Structural Versatility: The presence of the pyrrolidine ring and ethylcarbamoyl group provides unique structural features that differentiate it from other boronic acid derivatives.
Enzyme Inhibition: Its ability to inhibit specific enzymes makes it a valuable tool in biochemical research and drug development.
Properties
Molecular Formula |
C13H19BN2O3 |
|---|---|
Molecular Weight |
262.11 g/mol |
IUPAC Name |
[4-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BN2O3/c17-13(15-7-10-16-8-1-2-9-16)11-3-5-12(6-4-11)14(18)19/h3-6,18-19H,1-2,7-10H2,(H,15,17) |
InChI Key |
DFUQCLCSPLVOEO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCN2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-fluorothiophen-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11748775.png)
![N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11748776.png)
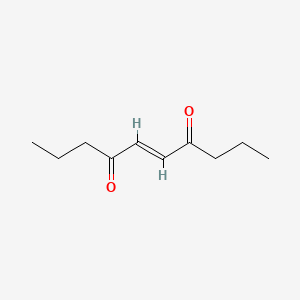

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748799.png)
![2-(4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748808.png)
![N-[(3-fluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11748823.png)
![(2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid; diethylazanium](/img/structure/B11748834.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11748837.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11748845.png)
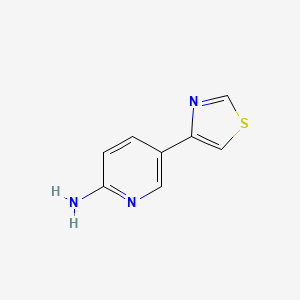
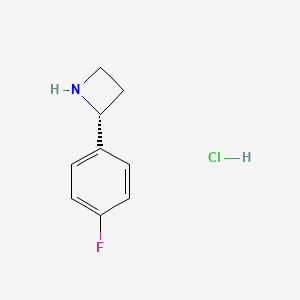
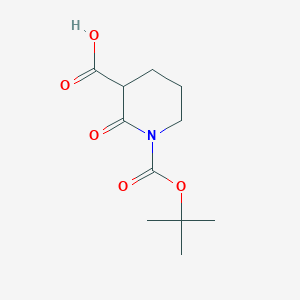
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11748861.png)
